Cas no 1311313-75-3 (N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide)
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide
- Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
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- Inchi: 1S/C10H16ClN3O/c1-7-5-8(12-9(15)6-11)14(13-7)10(2,3)4/h5H,6H2,1-4H3,(H,12,15)
- InChI Key: SACKDXVGYVHUJB-UHFFFAOYSA-N
- SMILES: C(NC1N(C(C)(C)C)N=C(C)C=1)(=O)CCl
Experimental Properties
- Density: 1.18±0.1 g/cm3(Predicted)
- Boiling Point: 381.5±32.0 °C(Predicted)
- pka: 12.34±0.70(Predicted)
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B813658-25mg |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B813658-50mg |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B813658-250mg |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 250mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-47781-0.05g |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 95.0% | 0.05g |
$65.0 | 2025-03-15 | |
| Enamine | EN300-47781-0.1g |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 95.0% | 0.1g |
$96.0 | 2025-03-15 | |
| Enamine | EN300-47781-0.25g |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 95.0% | 0.25g |
$136.0 | 2025-03-15 | |
| Enamine | EN300-47781-0.5g |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 95.0% | 0.5g |
$256.0 | 2025-03-15 | |
| Enamine | EN300-47781-1.0g |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 95.0% | 1.0g |
$355.0 | 2025-03-15 | |
| Enamine | EN300-47781-2.5g |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 95.0% | 2.5g |
$697.0 | 2025-03-15 | |
| Enamine | EN300-47781-5.0g |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide |
1311313-75-3 | 95.0% | 5.0g |
$1033.0 | 2025-03-15 |
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide (CAS No. 1311313-75-3): A Comprehensive Overview
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide (CAS No. 1311313-75-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of this compound.
Chemical Structure and Properties
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide is a small molecule with a molecular formula of C9H14ClN3O and a molecular weight of approximately 207.68 g/mol. The compound features a pyrazole ring substituted with a tert-butyl and methyl group, along with a 2-chloroacetamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various chemical and biological studies.
The pyrazole ring is known for its high stability and ability to form hydrogen bonds, which can enhance the compound's solubility and bioavailability. The tert-butyl group provides steric hindrance, which can influence the compound's reactivity and selectivity in biological systems. The 2-chloroacetamide moiety introduces polarity and reactivity, making the compound suitable for conjugation with other biomolecules or functional groups.
Synthesis Methods
The synthesis of N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-chloroacetyl chloride with 1-tert-butyl-3-methylpyrazole in the presence of a base such as triethylamine or pyridine. This method typically yields high purity products with good yields.
Another synthetic route involves the reaction of 2-chloroacetic acid with 1-tert-butyl-3-methylpyrazole using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). This method is advantageous for large-scale synthesis due to its mild reaction conditions and ease of purification.
Biological Activities
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
In addition to its anti-inflammatory properties, N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide has demonstrated potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
The compound has also shown promising anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-dependent pathways. Studies have indicated that it can selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.
Recent Research Advancements
The ongoing research on N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide has led to several significant advancements in understanding its mechanisms of action and potential therapeutic applications. For instance, a recent study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of this compound by synthesizing a series of analogs with modified substituents on the pyrazole ring. The results revealed that specific substitutions could enhance the compound's potency and selectivity for targeted biological processes.
Another notable study published in Bioorganic & Medicinal Chemistry Letters investigated the pharmacokinetic properties of N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide. The study found that the compound exhibited favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity, which are crucial factors for its potential use as a therapeutic agent.
Conclusion
In conclusion, N-(1-t-butyl-3-methyl-1H-pyrazol-5-y)l)-2-chloroacetamide (CAS No. 1311313-75-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to unravel its mechanisms of action and optimize its therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.
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